(2-Imidazo[2,1-b][1,3]thiazol-6-yl-1-methylethyl)amine dihydrochloride
Overview
Description
“(2-Imidazo[2,1-b][1,3]thiazol-6-yl-1-methylethyl)amine dihydrochloride” is a chemical compound with the CAS Number: 1332529-24-4 . Its IUPAC name is 1-(1H-1lambda3-imidazo[2,1-b]thiazol-6-yl)propan-2-amine dihydrochloride . The molecular weight of this compound is 255.19 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H12N3S.2ClH/c1-6(9)4-7-5-11-2-3-12-8(11)10-7;;/h2-3,5-6,12H,4,9H2,1H3;2*1H . This code provides a detailed description of the molecule’s structure.Scientific Research Applications
Antimicrobial Activity
Compounds derived from imidazo[2,1-b][1,3]thiazole, such as those synthesized by Shankerrao et al. (2017) and Güzeldemirci and Küçükbasmacı (2010), have been found to exhibit promising antimicrobial activities. These studies highlight the potential of imidazo[2,1-b][1,3]thiazole derivatives in combating various microbial infections (Shankerrao, Bodke, & Santoshkumar, 2017) (Güzeldemirci & Küçükbasmacı, 2010).
Potential Anticancer Properties
Research by Potikha and Brovarets (2020), and Hussein and Al-lami (2022), indicates that certain imidazo[2,1-b][1,3]thiazole derivatives demonstrate potential in suppressing the growth of various cancer cell lines, such as kidney and breast cancer cells. These findings suggest a possible role in cancer treatment (Potikha & Brovarets, 2020) (Hussein & Al-lami, 2022).
Synthesis Methodologies
Innovative synthesis techniques for imidazo[2,1-b]thiazole derivatives, as demonstrated by Mahdavi et al. (2012) and Bangade et al. (2013), offer efficient methods for creating these compounds, which could be beneficial for future pharmaceutical applications (Mahdavi, Asadi, Saeedi, Ebrahimi, Rasouli, Ranjbar, Foroumadi, & Shafiee, 2012) (Bangade, Reddy, Thakur, Babu, & Meshram, 2013).
COX-2 Inhibition
A study by Shahrasbi et al. (2018) on imidazo[2,1-b]thiazole analogs found that these compounds can selectively inhibit COX-2 isoenzyme. This suggests potential applications in conditions where COX-2 inhibition is therapeutic (Shahrasbi, Azami Movahed, Ghorban Dadras, Daraei, & Zarghi, 2018).
Future Directions
properties
IUPAC Name |
1-imidazo[2,1-b][1,3]thiazol-6-ylpropan-2-amine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3S.2ClH/c1-6(9)4-7-5-11-2-3-12-8(11)10-7;;/h2-3,5-6H,4,9H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INXBAGBCEXYOME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CN2C=CSC2=N1)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Imidazo[2,1-b][1,3]thiazol-6-yl-1-methylethyl)amine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.